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Compound of Interest

Compound Name: 2,6-DI-Tert-butylphenol

Cat. No.: B090309 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely

recognized for its antioxidant properties. Beyond its direct application as a stabilizer, 2,6-DTBP

serves as a crucial starting material and reagent in the synthesis of a variety of pharmaceutical

agents and complex organic molecules. Its bulky tert-butyl groups ortho to the hydroxyl group

impart unique reactivity, influencing its role as a nucleophile, a bulky base, and a protecting

group. This document provides detailed application notes and experimental protocols for the

use of 2,6-di-tert-butylphenol in the synthesis of key pharmaceuticals and related derivatives.

Physicochemical Properties and Safety Information
2,6-Di-tert-butylphenol is a colorless to light yellow solid with a characteristic phenolic odor. It

is insoluble in water but soluble in many organic solvents.[1]
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Property Value

CAS Number 128-39-2

Molecular Formula C₁₄H₂₂O

Molar Mass 206.33 g/mol

Melting Point 34-37 °C

Boiling Point 253 °C

Appearance Colorless to light yellow solid

Safety: 2,6-Di-tert-butylphenol is considered to have low toxicity, with a high LD₅₀. However, it

is classified as a marine pollutant and should be handled with appropriate environmental

precautions.[2] Standard laboratory safety practices, including the use of personal protective

equipment, should always be followed.

Applications in Pharmaceutical Synthesis
2,6-Di-tert-butylphenol is a key building block in the synthesis of several pharmaceuticals,

primarily leveraging its antioxidant properties and its utility as a sterically hindered phenolic

scaffold.

Synthesis of Probucol
Probucol is a lipophilic antioxidant that has been used to lower cholesterol levels.[3] Its

synthesis often starts from a derivative of 2,6-di-tert-butylphenol. A common precursor is 2,6-

di-tert-butyl-4-mercaptophenol.
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2,6-Di-tert-butylphenol

Sulfonation

2,6-Di-tert-butyl-4-hydroxybenzenesulfonic acid
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2,6-Di-tert-butyl-4-mercaptophenol

Acetone, Acid Catalyst

Probucol
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Caption: Synthesis of Probucol from 2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol and

Acetone

This protocol describes the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol

with acetone to yield Probucol.
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Materials:

2,6-di-tert-butyl-4-mercaptophenol

Acetone

Strong acid catalyst (e.g., hydrochloric acid)

Methanol (for recrystallization)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent such as methanol.

Add acetone to the solution. The molar ratio of mercaptophenol to acetone is typically 2:1.

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by TLC.

After completion, cool the reaction mixture to room temperature.

The product may precipitate out of the solution upon cooling. If not, the solvent can be

partially evaporated.

Collect the crude product by filtration.

Recrystallize the crude Probucol from a suitable solvent, such as methanol, to obtain the

purified product.

Quantitative Data for Probucol Synthesis
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Parameter Value Reference

Yield

Varies depending on the

specific method; reported up to

90% with optimized methods.

Purity
High purity can be achieved

through recrystallization.

¹H NMR (CDCl₃, δ)

7.14 (s, 4H, Ar-H), 5.25 (s, 2H,

OH), 1.73 (s, 6H, C(CH₃)₂),

1.46 (s, 36H, t-Bu)

¹³C NMR (CDCl₃, δ)
152.9, 135.8, 128.9, 124.5,

53.2, 34.5, 30.3, 29.8

Synthesis of CGP-7930 Intermediate
CGP-7930 is a positive allosteric modulator of the GABA-B receptor.[4] A key intermediate in its

synthesis is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propan-1-ol, which can be synthesized from a

derivative of 2,6-di-tert-butylphenol.[5][6]
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2,6-Di-tert-butylphenol

Michael Addition with Methyl Acrylate

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Reduction (e.g., with LiAlH₄)

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-1-ol
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Caption: Synthesis of a key intermediate for CGP-7930.

Experimental Protocol: Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-1-ol

This protocol describes the reduction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

to the corresponding alcohol.[7]

Materials:

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether

3% Sodium hydroxide solution
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Ice

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a

suspension of LiAlH₄ in anhydrous diethyl ether.

Cool the suspension in an ice-water bath.

In a separate flask, dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in

anhydrous diethyl ether.

Add the solution of the ester dropwise to the LiAlH₄ suspension with stirring, maintaining the

temperature below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1 hour.

Cool the reaction mixture again in an ice bath and slowly add 3% aqueous sodium hydroxide

solution dropwise to quench the excess LiAlH₄.

A white precipitate will form. Filter the mixture and wash the precipitate with diethyl ether.

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

The product can be further purified by distillation or chromatography if necessary.

Quantitative Data for CGP-7930 Intermediate Synthesis

Parameter Value Reference

Yield ~95% [7]

Purity
High purity achievable after

distillation.
[7]
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Synthesis of Nicanartine
Nicanartine is an antiatherosclerotic agent.[8] Its synthesis involves the use of a 2,6-di-tert-
butylphenol derivative.

Experimental Protocol: Synthesis of Nicanartine

A convenient large-scale synthesis of Nicanartine has been developed, which involves the

reaction of a 2,6-di-tert-butylphenol derivative with a pyridyl-containing side chain.[8][9]

Materials:

4-(2-Bromoethyl)-2,6-di-tert-butylphenol

3-Pyridylmethanol

Sodium hydride

Anhydrous solvent (e.g., THF)

Procedure:

In a dry flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

Add 3-pyridylmethanol dropwise to the suspension at 0 °C.

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

Add a solution of 4-(2-bromoethyl)-2,6-di-tert-butylphenol in anhydrous THF to the reaction

mixture.

Heat the mixture to reflux and maintain for several hours.

Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

Quench the reaction by the slow addition of water.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield Nicanartine.

Synthesis of 1,3,4-Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole containing a 2,6-di-tert-butylphenol moiety have been

synthesized and evaluated for their antioxidant activity.

Synthesis Workflow for 1,3,4-Oxadiazole Derivatives

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Aryl Hydrazide, POCl₃

2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol

Click to download full resolution via product page

Caption: General synthesis of 2,6-di-tert-butylphenol-containing 1,3,4-oxadiazoles.

Experimental Protocol: General Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-

yl)phenols

Materials:

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Aryl acid hydrazide

Phosphorus oxychloride (POCl₃)
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Crushed ice

Sodium bicarbonate

Procedure:

In a round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the

corresponding aryl acid hydrazide (1.24 mmol).

At room temperature, add phosphorus oxychloride (5 mL) in portions.

Reflux the mixture with stirring on a water bath at 80-90 °C for 3 hours.

After cooling, pour the reaction mixture onto crushed ice (100 mL) and stir for 15 minutes.

Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately

7-8.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to

obtain the pure 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivative.

Quantitative Data for 1,3,4-Oxadiazole Derivatives

Aryl Substituent Yield (%)

Phenyl 76.1

4-Methoxyphenyl 76.0

4-Ethoxyphenyl 84.2

4-Bromophenyl 73.6

4-Chlorophenyl 83.1

Role in Peptide Synthesis
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Due to its steric hindrance, 2,6-di-tert-butylphenol and its derivatives can be employed as

scavengers in the cleavage step of solid-phase peptide synthesis (SPPS). During the acid-

mediated cleavage of peptides from the resin and removal of protecting groups, reactive

cationic species can be generated, which can lead to side reactions with sensitive amino acid

residues. Hindered phenols can act as "cation traps" to prevent these undesired modifications.

Logical Workflow for Scavenging in SPPS

Peptide-Resin with Protecting Groups

Cleavage Cocktail (e.g., TFA)

Generation of Cationic Species Deprotected Peptide

2,6-Di-tert-butylphenol (Scavenger)

Reacts with

Side Product Formation (without scavenger)

Leads to

Trapping of Cations

Click to download full resolution via product page

Caption: Role of 2,6-di-tert-butylphenol as a scavenger in SPPS.

While specific, detailed protocols for the direct use of 2,6-di-tert-butylphenol as a reagent in

peptide synthesis are not as common as its role as a scavenger, its bulky nature can be

exploited in specific coupling reactions where controlling reactivity is crucial.
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Conclusion
2,6-Di-tert-butylphenol is a valuable and versatile reagent in the synthesis of pharmaceuticals

and other bioactive molecules. Its unique sterically hindered phenolic structure allows it to

serve as a key building block for complex antioxidants like Probucol and as a starting material

for a range of other medicinally relevant compounds. The protocols and data presented in this

document provide a foundation for researchers to utilize 2,6-di-tert-butylphenol in their

synthetic endeavors, contributing to the development of new and improved pharmaceutical

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b090309#2-6-di-tert-butylphenol-as-a-reagent-in-the-
synthesis-of-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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